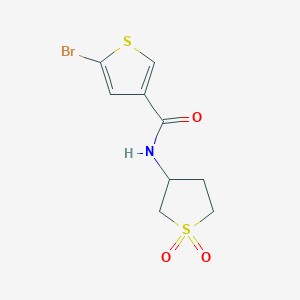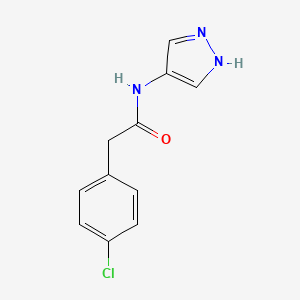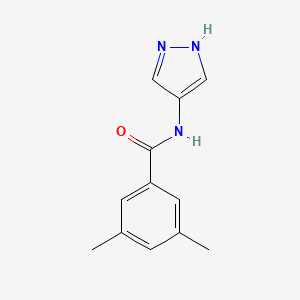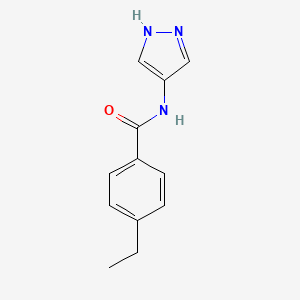![molecular formula C16H20ClNO2 B7541889 [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a white crystalline powder that has been studied for its potential therapeutic uses, particularly in the treatment of epilepsy and addiction disorders.
Wirkmechanismus
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone increases GABA levels in the brain, which can help to reduce seizure activity and prevent relapse in addiction disorders.
Biochemical and Physiological Effects
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increased GABA levels can help to reduce seizure activity and prevent relapse in addiction disorders.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has a number of advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are a number of future directions for research on [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone, including further studies on its potential therapeutic uses in the treatment of epilepsy and addiction disorders. Other potential areas of research include the development of new GABA transaminase inhibitors with improved potency and selectivity, as well as studies on the long-term effects of [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone use.
Synthesemethoden
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step process starting with the reaction of cyclobutanone with 3-chlorobenzyl chloride to form [1-(3-chlorophenyl)cyclobutyl]ketone. This intermediate is then reacted with hydroxylamine hydrochloride to form [1-(3-chlorophenyl)cyclobutyl]oxime, which is then reduced with sodium borohydride to form [1-(3-chlorophenyl)cyclobutyl]methanol. Finally, this compound is reacted with 3-hydroxypiperidine in the presence of trifluoroacetic acid to form [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic uses, particularly in the treatment of epilepsy and addiction disorders. In preclinical studies, [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and prevent relapse in addiction disorders. Clinical trials have also shown promising results in the treatment of cocaine addiction, with [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone reducing cocaine use and craving in patients.
Eigenschaften
IUPAC Name |
[1-(3-chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-13-5-1-4-12(10-13)16(7-3-8-16)15(20)18-9-2-6-14(19)11-18/h1,4-5,10,14,19H,2-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFXHIAEBLVZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CCC2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)